![molecular formula C21H22F3NO4S B2378467 {4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone CAS No. 866019-55-8](/img/structure/B2378467.png)
{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone
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Description
The compound {4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone
is a chemical with the molecular formula C21H22F3NO4S and a molecular weight of 441.46 . It is also known by other names such as 4-(phenylmethanesulfonylmethyl)-1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol
and Methanone, [4-hydroxy-4-[[ (phenylmethyl)sulfonyl]methyl]-1-piperidinyl][3-(trifluoromethyl)phenyl]-
.
Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 632.9±55.0 °C, and its predicted density is 1.367±0.06 g/cm3 . The predicted pKa value is 13.06±0.20 .Scientific Research Applications
Catalytic Oxidation in Organic Chemistry
A study by Pearson and Waymouth (2009) explores the catalytic oxidation of methanol using a palladium complex, which is relevant to the chemistry of compounds like {4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone. This research contributes to understanding the mechanistic aspects of methanol oxidation in organic chemistry (Pearson & Waymouth, 2009).
Synthesis and Biological Activities
Wang et al. (2015) conducted research on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives, which includes compounds with structures similar to the compound . Their study provided insights into the synthesis process and explored the herbicidal and insecticidal activities of these compounds (Wang et al., 2015).
Crystal Structure Analysis
Revathi et al. (2015) analyzed the crystal structure of a compound containing 4-hydroxypiperidino and 4-piperidino substituents, which is structurally related to the compound of interest. This research aids in understanding the crystallographic properties of such compounds (Revathi et al., 2015).
Antagonistic Properties in Neuropharmacology
Borza et al. (2007) investigated compounds including 4-benzylpiperidine-1-yl and 4-hydroxy-phenyl-methanone, which are structurally related to the compound . The study focused on their role as NR2B subunit-selective antagonists of the NMDA receptor, highlighting their significance in neuropharmacological research (Borza et al., 2007).
Synthesis and Anti-Estrogenic Activity
Jones et al. (1979) explored the synthesis of compounds including phenylmethyl methanone and their potent antiestrogenic activity. This research is pertinent to understanding the medical applications of similar compounds in hormonal therapies (Jones et al., 1979).
Antimicrobial Activity Research
Chaudhari (2012) synthesized derivatives containing methanone and evaluated their antimicrobial activity. This underscores the potential medical application of similar compounds in combating microbial infections (Chaudhari, 2012).
properties
IUPAC Name |
[4-(benzylsulfonylmethyl)-4-hydroxypiperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO4S/c22-21(23,24)18-8-4-7-17(13-18)19(26)25-11-9-20(27,10-12-25)15-30(28,29)14-16-5-2-1-3-6-16/h1-8,13,27H,9-12,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOMIBCCLLAQMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CS(=O)(=O)CC2=CC=CC=C2)O)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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